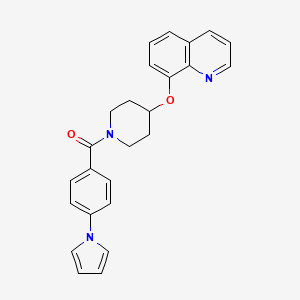

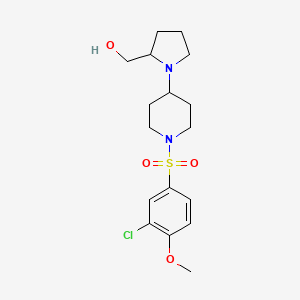

(4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a pyrrole ring, a phenyl ring, a quinoline ring, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the pyrrole ring could undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound has demonstrated appreciable antibacterial properties. Researchers have synthesized a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides, some of which exhibit strong antibacterial effects. These molecules could serve as potential candidates for combating bacterial infections .

Antitubercular Activity

In addition to antibacterial properties, some derivatives of this compound also display antitubercular activity. These findings suggest its potential use in treating tuberculosis .

Enzyme Inhibition

The synthesized molecules were evaluated for their in vitro inhibition of two enzymes: dihydrofolate reductase (DHFR) and enoyl ACP reductase. Many of the compounds showed appreciable action against both enzymes, making them promising candidates for enzyme-targeted therapies .

Molecular Docking

To understand the mode of action, researchers conducted molecular docking investigations. The results revealed binding interactions with both DHFR and enoyl ACP reductase active sites. These findings enhance our understanding of the compound’s potential therapeutic mechanisms .

Imidazole Derivatives

Among related compounds, imidazole-containing derivatives (such as compounds 1a and 1b) have shown good antimicrobial potential. This highlights the versatility of the parent compound and its potential for further modification .

Electrochemical and Optical Properties

While not directly related to biological applications, it’s worth noting that the compound’s electrochemical and optical properties have been studied. These investigations contribute to our understanding of its behavior in different contexts .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(4-pyrrol-1-ylphenyl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c29-25(20-8-10-21(11-9-20)27-15-1-2-16-27)28-17-12-22(13-18-28)30-23-7-3-5-19-6-4-14-26-24(19)23/h1-11,14-16,22H,12-13,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDAGZHZVLEZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-pyrrol-1-yl)phenyl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)

![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)

![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)

![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B2638825.png)